molecular formula C14H18ClNO2 B14180580 (6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one CAS No. 920801-87-2

(6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one

Cat. No.: B14180580
CAS No.: 920801-87-2
M. Wt: 267.75 g/mol
InChI Key: KGDCQDNYWPNKJO-LBPRGKRZSA-N
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Description

(6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one is a chemical compound with the molecular formula C14H20ClNO2 It is a morpholine derivative, characterized by the presence of a tert-butyl group and a chlorophenyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one typically involves the reaction of 4-chlorobenzaldehyde with tert-butylamine and ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the morpholine ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the tert-butyl and chlorophenyl groups.

    4-Chlorophenylmorpholine: Lacks the tert-butyl group.

    tert-Butylmorpholine: Lacks the chlorophenyl group.

Uniqueness

(6R)-4-tert-Butyl-6-(4-chlorophenyl)morpholin-3-one is unique due to the presence of both the tert-butyl and chlorophenyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to its simpler analogs .

Properties

CAS No.

920801-87-2

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

(6R)-4-tert-butyl-6-(4-chlorophenyl)morpholin-3-one

InChI

InChI=1S/C14H18ClNO2/c1-14(2,3)16-8-12(18-9-13(16)17)10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1

InChI Key

KGDCQDNYWPNKJO-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)N1C[C@H](OCC1=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)N1CC(OCC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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